Fosaprepitant; bis(methylglucamine)
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Overview
Description
Fosaprepitant; bis(methylglucamine) is an antiemetic medication used to prevent nausea and vomiting caused by chemotherapy. It is a prodrug of aprepitant, meaning it is converted into the active drug aprepitant in the body. Fosaprepitant; bis(methylglucamine) is administered intravenously and is known for its effectiveness in managing both acute and delayed chemotherapy-induced nausea and vomiting .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fosaprepitant; bis(methylglucamine) involves the phosphorylation of aprepitant. . The process is carefully controlled to ensure the correct formation of the phosphorylated intermediate.
Industrial Production Methods: Industrial production of fosaprepitant; bis(methylglucamine) often involves freeze-drying techniques to prepare the compound for injection. The process includes pre-freezing the solution, sublimating under vacuum conditions, and drying at controlled temperatures to achieve a stable, high-quality product .
Chemical Reactions Analysis
Types of Reactions: Fosaprepitant; bis(methylglucamine) undergoes various chemical reactions, including hydrolysis and phosphorylation. As a prodrug, it is converted into aprepitant through enzymatic hydrolysis in the body .
Common Reagents and Conditions: Common reagents used in the synthesis of fosaprepitant; bis(methylglucamine) include lithium hydroxide monohydrate and phosphorylating agents. The reactions are typically carried out in solvents like DMSO under controlled temperature and pH conditions .
Major Products Formed: The major product formed from the reactions involving fosaprepitant; bis(methylglucamine) is aprepitant, which is the active form of the drug used to prevent chemotherapy-induced nausea and vomiting .
Scientific Research Applications
Fosaprepitant; bis(methylglucamine) has a wide range of scientific research applications, particularly in the fields of medicine and pharmacology. It is extensively studied for its role in preventing chemotherapy-induced nausea and vomiting, enhancing the quality of life for cancer patients . Additionally, research is ongoing to explore its potential use in other conditions that involve nausea and vomiting .
Mechanism of Action
Fosaprepitant; bis(methylglucamine) works by blocking the neurokinin-1 (NK1) receptors in the brain. Once converted to aprepitant, it inhibits the action of substance P, a neuropeptide associated with inducing vomiting. By preventing substance P from binding to NK1 receptors, fosaprepitant; bis(methylglucamine) effectively reduces the incidence of nausea and vomiting .
Comparison with Similar Compounds
Similar Compounds:
- Aprepitant
- Netupitant
- Rolapitant
Uniqueness: Fosaprepitant; bis(methylglucamine) is unique due to its intravenous administration and rapid conversion to aprepitant. This allows for a quicker onset of action compared to oral antiemetics like aprepitant . Additionally, its formulation as a prodrug enhances its stability and bioavailability .
Properties
Molecular Formula |
C37H56F7N6O16P |
---|---|
Molecular Weight |
1004.8 g/mol |
IUPAC Name |
[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C23H22F7N4O6P.2C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;2*1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);2*4-13H,2-3H2,1H3/t12-,19+,20-;;/m1../s1 |
InChI Key |
VRQHBYGYXDWZDL-YDZMDLSASA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
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